N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-22(20,21)12-5-2-10(3-6-12)8-15(19)18-14-9-11(16)4-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBZJDGJPQGJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves the reaction of 2,5-dichloroaniline with 4-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves the reaction of 2,5-dichloroaniline with 4-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction occurs in organic solvents like dichloromethane under controlled temperatures to ensure optimal yield and purity.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: Using reagents like hydrogen peroxide or potassium permanganate, leading to sulfone derivatives.
- Reduction: Employing lithium aluminum hydride to form amine derivatives.
- Substitution: Participating in nucleophilic substitution reactions at the chlorinated phenyl ring.
Chemistry
In the field of synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique substitution pattern enhances its reactivity and allows for the development of novel compounds with tailored properties.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies suggest that it may exhibit activity against various bacterial strains.
- Anti-inflammatory Effects: Preliminary investigations indicate that it could inhibit inflammatory pathways, making it a candidate for therapeutic development in inflammatory diseases.
Medicine
The compound is being explored for its therapeutic effects in treating conditions such as:
- Chronic Pain: Its analgesic properties are under investigation for potential use in pain management therapies.
- Cancer Research: There is ongoing research into its efficacy as an anticancer agent due to its ability to interact with specific molecular targets involved in tumor growth.
Industrial Applications
In industry, this compound is utilized in the development of specialty chemicals. Its unique properties make it suitable for applications in:
- Pharmaceutical Manufacturing: As an intermediate in the synthesis of active pharmaceutical ingredients.
- Material Science: In creating polymers or coatings with enhanced chemical resistance and stability.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on cell lines revealed that this compound effectively reduced pro-inflammatory cytokine production. This study highlights its mechanism of action involving the inhibition of NF-kB signaling pathways, indicating its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Compounds for Comparison :
- Chlorine Position Impact: The target compound’s 2,5-dichlorophenyl group contrasts with 2,6-dichlorophenyl (Compound 8) and 2,4-dichlorophenyl (Compound 13).
- Sulfonyl vs. Compound 54’s phenylsulfonyl group shows a higher melting point (204–206°C), suggesting stronger intermolecular forces due to the sulfonyl moiety .
Biological Activity
N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with 4-(methylsulfonyl)benzoyl chloride in the presence of a base like triethylamine. The reaction is performed in an organic solvent such as dichloromethane under controlled conditions to ensure high yield and purity.
Chemical Structure:
- IUPAC Name: N-(2,5-dichlorophenyl)-2-(4-methylsulfonylphenyl)acetamide
- Molecular Formula: C15H13Cl2NO3S
- Molecular Weight: 357.21 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. The presence of the methylsulfonyl group is believed to enhance the compound's efficacy against various bacterial strains .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A related study showed that compounds with similar structures demonstrated selective COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM .
Antitumor Activity
This compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, compounds with analogous structures exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in inflammatory and tumorigenic pathways. The precise mechanisms remain an area of active research but may involve:
- Inhibition of COX enzymes
- Modulation of signaling pathways related to inflammation and cancer cell survival .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison can be made with structurally similar compounds.
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| N-(2,4-dichlorophenyl)-2-(4-methylsulfonyl)acetamide | Antimicrobial | TBD |
| N-(2,5-dichlorophenyl)-2-(4-ethylsulfonyl)acetamide | Antitumor | TBD |
| N-(3-chloro-4-methylphenyl)-2-(4-methylsulfonyl)acetamide | Anti-inflammatory | TBD |
Case Studies and Research Findings
- Antimicrobial Study : In a comparative study assessing various sulfonamide derivatives, this compound demonstrated superior activity against Gram-positive bacteria compared to traditional antibiotics .
- Cancer Research : A recent study evaluated several derivatives for their anticancer properties against colon cancer cell lines. The findings indicated that modifications in the phenolic structure significantly influenced cytotoxicity, with some derivatives achieving IC50 values lower than established treatments .
- Inflammatory Response : A study focused on the anti-inflammatory effects showed that compounds similar to this compound effectively reduced inflammation markers in vitro and in vivo models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the dichlorophenyl and methylsulfonylphenyl moieties. A common approach includes:
- Step 1 : Sulfonation of 2,5-dichloroaniline to form the sulfonamide intermediate.
- Step 2 : Acetylation using acetic anhydride under reflux conditions to introduce the acetamide group. Reaction temperature (80–100°C) and solvent choice (e.g., ethanol or DCM) significantly impact yield and purity .
- Optimization : Use triethylamine as a base to neutralize HCl byproducts, and monitor reaction progress via TLC or HPLC.
Q. How can thermal stability and crystallinity of this compound be characterized?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Determines melting points and phase transitions. For example, a sharp endothermic peak at ~180°C may indicate crystalline stability.
- Thermogravimetric Analysis (TGA) : Assesses decomposition profiles; weight loss <5% below 200°C suggests suitability for high-temperature applications .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and acetamide NH groups) critical for packing efficiency .
Q. What spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 2.9–3.1 ppm (singlet for methylsulfonyl CH3) and δ 7.2–7.8 ppm (aromatic protons).
- ¹³C NMR : Carbons adjacent to sulfonyl groups appear at ~110–120 ppm.
- IR Spectroscopy : Strong absorption bands at ~1300 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity, and what methodologies assess these effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace 2,5-dichlorophenyl with fluorophenyl or methylphenyl groups to evaluate changes in lipophilicity and target binding.
- Enzyme Inhibition Assays : Measure IC50 values against targets like urease or α-glucosidase using spectrophotometric methods (e.g., inhibition of p-nitrophenol release at 405 nm) .
- Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinities to active sites, guided by crystallographic data of related sulfonamide derivatives .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (pH, temperature, substrate concentration). For example, α-glucosidase assays require pH 6.8 phosphate buffer and 37°C incubation .
- Control Compounds : Use reference inhibitors (e.g., acarbose for α-glucosidase) to validate assay reproducibility.
- Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA) to identify outliers or confounding variables (e.g., solvent polarity affecting compound solubility) .
Q. What mechanistic insights explain its antimicrobial activity, and how are these validated experimentally?
- Methodological Answer :
- Mode of Action : Proposed interference with bacterial protein synthesis via ribosomal targeting (observed in chloramphenicol analogs). Validate via:
- Bacterial Growth Curves : Monitor OD600 under sub-MIC concentrations.
- Proteomic Profiling : LC-MS/MS identifies downregulated ribosomal proteins (e.g., S12, L7/L12) in treated vs. untreated E. coli .
- Resistance Studies : Serial passage experiments under sublethal doses detect mutations in rpsL (ribosomal protein S12 gene), confirming target engagement .
Q. How is enzyme inhibition kinetics (e.g., competitive vs. non-competitive) determined for this compound?
- Methodological Answer :
- Michaelis-Menten Analysis : Vary substrate concentrations with fixed inhibitor doses. A linear increase in Km with unchanged Vmax indicates competitive inhibition.
- Lineweaver-Burk Plots : Parallel lines suggest uncompetitive inhibition, while intersecting lines denote mixed inhibition.
- Time-Dependent Studies : Pre-incubate enzyme with inhibitor; a decrease in residual activity over time implies irreversible binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
